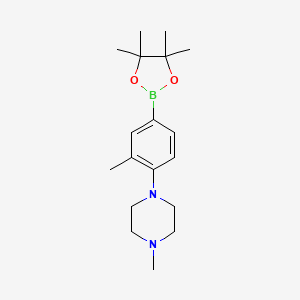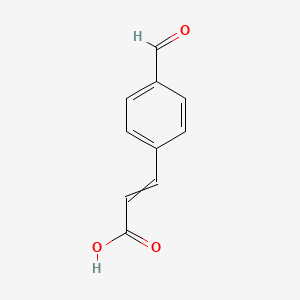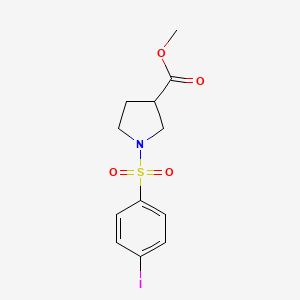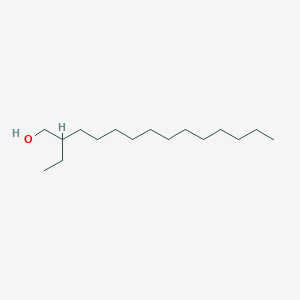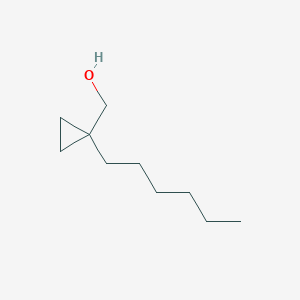
(1-Hexylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hexylcyclopropyl)methanol is an organic compound with the molecular formula C10H20O It is a cyclopropane derivative where a hexyl group is attached to the cyclopropyl ring, and a methanol group is attached to the cyclopropyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Hexylcyclopropyl)methanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclopropanecarboxylic acid alkyl esters in the presence of a zinc oxide catalyst . This method is both economical and environmentally friendly, avoiding the use of toxic chromium compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions often include elevated temperatures and pressures to ensure high yields and efficiency. The use of zinc oxide as a catalyst is preferred due to its lower toxicity and environmental impact compared to chromium-based catalysts .
Chemical Reactions Analysis
Types of Reactions
(1-Hexylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of hexylcyclopropylcarboxylic acid.
Reduction: Formation of hexylcyclopropylmethane.
Substitution: Formation of hexylcyclopropyl halides.
Scientific Research Applications
(1-Hexylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Hexylcyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity to targets. The hexyl group contributes to the hydrophobic interactions, enhancing the compound’s ability to penetrate lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Lacks the hexyl group, making it less hydrophobic.
Hexylcyclopropane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Cyclopropylmethanol: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness
(1-Hexylcyclopropyl)methanol is unique due to the combination of the cyclopropyl ring, hexyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1-hexylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-10(9-11)7-8-10/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGJUJLSCNMFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
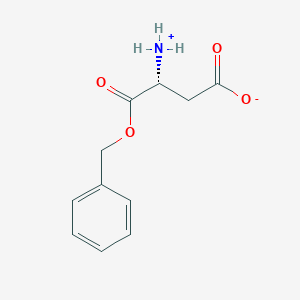
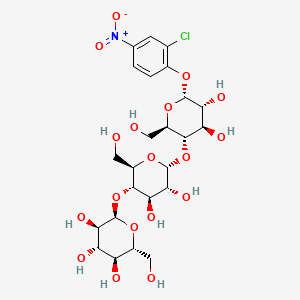
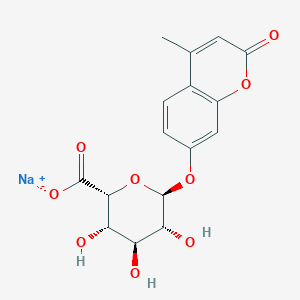
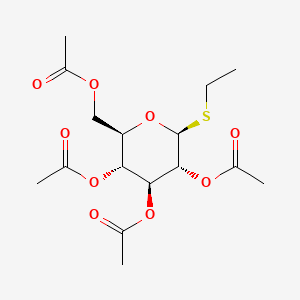


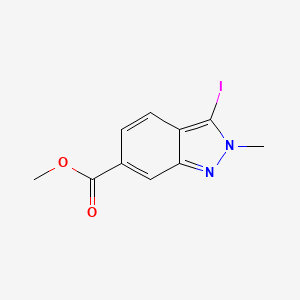
![2-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7943617.png)
